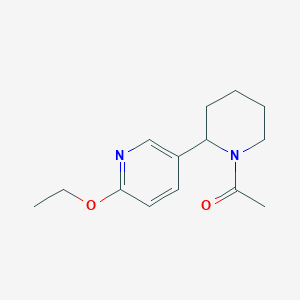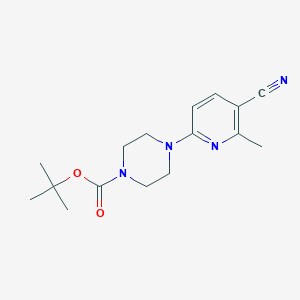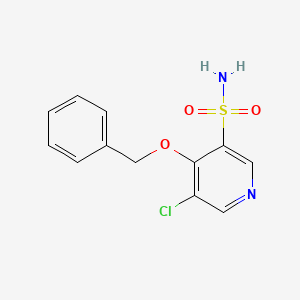
4-(Benzyloxy)-5-chloropyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-5-chloropyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzyloxy group attached to the pyridine ring, along with a chlorine atom and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-chloropyridine-3-sulfonamide typically involves multiple steps. One common method includes the following steps:
Chlorination: The addition of a chlorine atom to the pyridine ring.
Each of these steps requires specific reagents and conditions. For example, benzylation can be achieved using benzyl chloride in the presence of a base, while chlorination may involve the use of thionyl chloride or similar chlorinating agents. Sulfonamidation typically involves the reaction of the intermediate compound with a sulfonamide reagent under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-5-chloropyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorine atom and sulfonamide group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
4-(Benzyloxy)-5-chloropyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-5-chloropyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The benzyloxy and chlorine groups may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity for the target enzymes.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: Similar in structure but lacks the chlorine and sulfonamide groups.
5-Chloropyridine-3-sulfonamide: Similar but without the benzyloxy group.
4-(Benzyloxy)-3-methoxybenzaldehyde: Contains a benzyloxy group but differs in the rest of the structure.
Uniqueness
4-(Benzyloxy)-5-chloropyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the benzyloxy group enhances its lipophilicity, while the chlorine atom and sulfonamide group contribute to its reactivity and potential biological activity. This unique combination makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H11ClN2O3S |
|---|---|
Molecular Weight |
298.75 g/mol |
IUPAC Name |
5-chloro-4-phenylmethoxypyridine-3-sulfonamide |
InChI |
InChI=1S/C12H11ClN2O3S/c13-10-6-15-7-11(19(14,16)17)12(10)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,16,17) |
InChI Key |
LTLJQKWDITYLJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=NC=C2S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


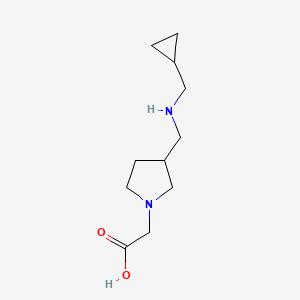
![(S)-Tert-butyl-3-(7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-C]pyridin-4-ylamino)piperidine-1-carboxylate](/img/structure/B11804044.png)

![6-Benzyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B11804049.png)
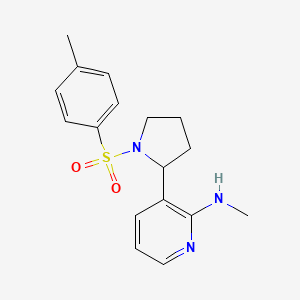
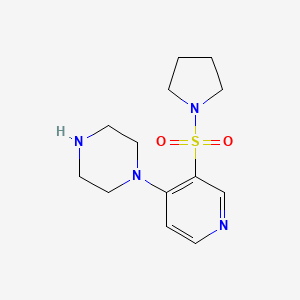
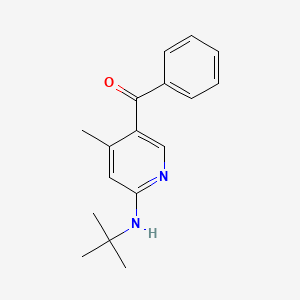
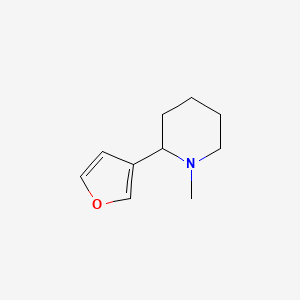
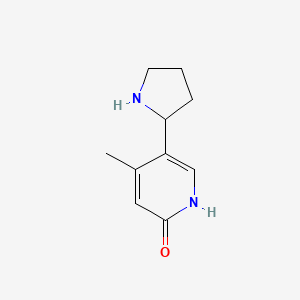

![tert-butyl 3-(aminomethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B11804091.png)
![6-Isopropoxy-2-methylbenzo[d]oxazole](/img/structure/B11804095.png)
